2,4,6-三甲基-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

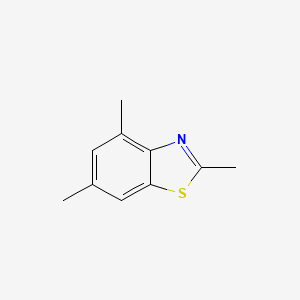

2,4,6-Trimethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis

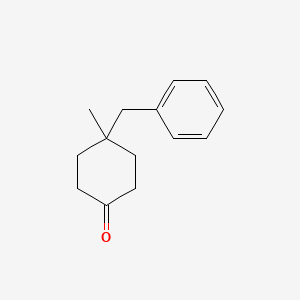

The core structure of 2,4,6-Trimethyl-1,3-benzothiazole features a benzothiazole ring, a five-membered aromatic ring system containing nitrogen and sulfur atoms.Chemical Reactions Analysis

Benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .科学研究应用

抗癌活性

2,4,6-三甲基-1,3-苯并噻唑及其衍生物展示出显著的抗癌活性。具有苯并噻唑基团的化合物的合成,如2,3,4-三甲氧基苯乙酮肟酯,已在体外显示出中等的抗癌活性(Song et al., 2005)。同样,某些苯并噻唑衍生物已被确认为有效的抗肿瘤药物,特别对特定的人类癌细胞系具有显著的效果(Kashiyama et al., 1999)。

前药开发

苯并噻唑衍生物已被用于开发前药,以解决与药物亲脂性相关的限制。这些前药被设计为水溶性、化学稳定,并能在体内恢复为其亲胺,显示出在治疗各种癌症方面的潜力(Bradshaw et al., 2002)。

分子相互作用和DNA结合

苯并噻唑化合物已展示出与表皮生长因子受体(EGFR)酪氨酸激酶蛋白的高效相互作用,导致显著的抗癌活性。此外,这些化合物与DNA表现出良好的结合效率,表明它们在靶向癌症治疗中的潜力(Daisy et al., 2020)。

抗肿瘤活性的机制洞察

苯并噻唑衍生物的抗肿瘤特性已追溯到特定的机制作用,包括对敏感细胞的选择性摄取、诱导细胞色素P450以及形成导致细胞死亡的DNA加合物。这种理解已显著影响了这些化合物作为临床药物的发展(Bradshaw & Westwell, 2004)。

化学合成和应用

苯并噻唑衍生物也被研究其化学性质和合成方法。例如,Groebke–Blackburn反应已被用于高效合成咪唑并[2,1-b][1,3]苯并噻唑,扩展了异氰酸酯基多组分反应的范围(Tsirulnikov et al., 2009)。

缓蚀

除了生物医学应用外,苯并噻唑衍生物已被研究其缓蚀效果。某些衍生物在合成时显示出对钢铁腐蚀的显著抑制效率,表明它们在工业应用中的潜力(Hu et al., 2016)。

安全和危害

While specific safety and hazard information for 2,4,6-Trimethyl-1,3-benzothiazole is not available in the retrieved papers, general safety measures for handling benzothiazole derivatives include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

未来方向

Benzothiazole derivatives have been of great interest due to their wide range of biological activities and medicinal applications . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided .

属性

IUPAC Name |

2,4,6-trimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOADQNKYRAUMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-1,3-benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。